molecular formula C8H16O2 B8482111 2,3-Dimethylhex-5-ene-2,3-diol

2,3-Dimethylhex-5-ene-2,3-diol

Cat. No.: B8482111
M. Wt: 144.21 g/mol
InChI Key: SNJAKWDPQBWXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylhex-5-ene-2,3-diol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2,3-dimethylhex-5-ene-2,3-diol

InChI

InChI=1S/C8H16O2/c1-5-6-8(4,10)7(2,3)9/h5,9-10H,1,6H2,2-4H3

InChI Key

SNJAKWDPQBWXFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(CC=C)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 2-hydroxy-2-methylpent-4-enoic acid methyl ester (1.12 g, 7.77 mmol) in THF (8 mL) at 0° C. is added MeMgBr (10 mL, 30 mmol) drop wise. The mixture is stirred for 3 h at room temperature and then quenched with sat. NH4Cl. It is then extracted with Et2O (3×50 mL). The organic layers are washed with water and brine, dried and concentrated to afford 2,3-dimethylhex-5-ene-2,3-diol.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.